4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and a methoxy group
Mechanism of Action
Target of Action
The primary target of the compound 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
The compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine, leading to an increase in both the level and duration of action of the neurotransmitter at the neural synapse .
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged cholinergic effects. This impacts various cholinergic pathways in the central and peripheral nervous systems . The compound’s action on these pathways can lead to a variety of downstream effects, including improved memory and cognitive function .
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound is able to reach its target and exert its therapeutic effect .
Result of Action
The compound’s action results in neuroprotective effects, as demonstrated in studies involving aluminium-induced neurotoxicity . Treatment with the compound improved short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuated the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in a water maze test and in lowering AChE activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with similar structural features but different functional groups.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Shares the piperazine core but has different substituents.
Uniqueness
4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-31-20-11-13-21(14-12-20)32(29,30)25-23-10-6-5-9-22(23)24(28)27-17-15-26(16-18-27)19-7-3-2-4-8-19/h2-14,25H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZSKODMYMHISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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